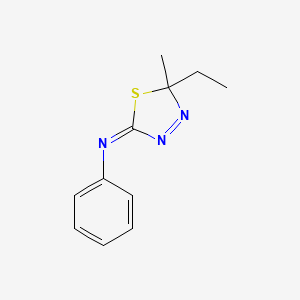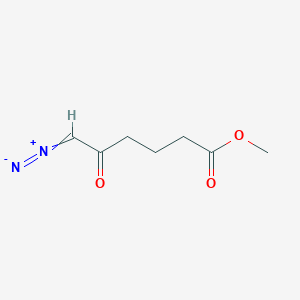![molecular formula C17H22N2O4S B14434756 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine CAS No. 77426-54-1](/img/structure/B14434756.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a dimethylamino group attached to a naphthalene ring, which is further connected to a sulfonyl group and D-valine. This compound is known for its fluorescent properties and is widely used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-valine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying various chemical reactions and interactions.
Medicine: It is used in the development of diagnostic assays and as a tool for studying enzyme activities.
Industry: The compound finds applications in the development of fluorescent dyes and sensors for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine involves its ability to interact with specific molecular targets through its sulfonamide group. The compound can bind to proteins and enzymes, altering their activity and allowing for their visualization through fluorescence. The dimethylamino group enhances the compound’s fluorescent properties, making it a valuable tool in various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl Chloride: A similar compound used for fluorescent labeling of amino acids and proteins.
Dansyl Amide: Another derivative with similar fluorescent properties.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine is unique due to its specific structure, which combines the fluorescent properties of the naphthalene ring with the biological activity of D-valine. This combination makes it particularly useful in applications where both fluorescence and biological activity are required.
Propiedades
Número CAS |
77426-54-1 |
|---|---|
Fórmula molecular |
C17H22N2O4S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m1/s1 |
Clave InChI |
VULDIKGSZAUMHB-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES canónico |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


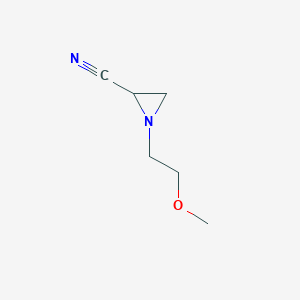
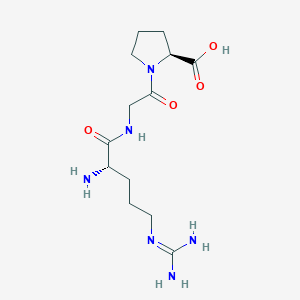
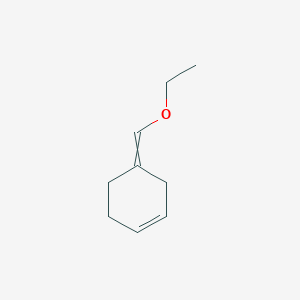
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)



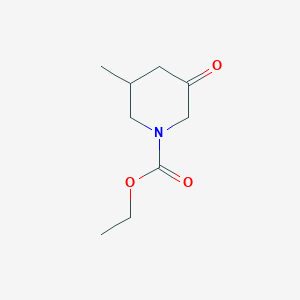
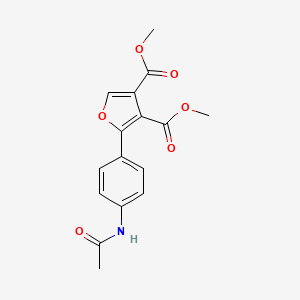

![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
